molecular formula C10H6ClNO B14216642 3-(2-Chlorophenyl)-2-formylprop-2-enenitrile CAS No. 825638-07-1

3-(2-Chlorophenyl)-2-formylprop-2-enenitrile

Cat. No.: B14216642
CAS No.: 825638-07-1
M. Wt: 191.61 g/mol
InChI Key: OAARSSVKTVIMMS-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2-formylprop-2-enenitrile is an organic compound characterized by the presence of a chlorophenyl group attached to a formylprop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-formylprop-2-enenitrile typically involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2-formylprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 3-(2-Chlorophenyl)-2-carboxyprop-2-enenitrile.

    Reduction: 3-(2-Chlorophenyl)-2-formylprop-2-enamine.

    Substitution: 3-(2-Methoxyphenyl)-2-formylprop-2-enenitrile.

Scientific Research Applications

3-(2-Chlorophenyl)-2-formylprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2-formylprop-2-enenitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-2-formylprop-2-enenitrile
  • 3-(4-Chlorophenyl)-2-formylprop-2-enenitrile
  • 3-(2-Bromophenyl)-2-formylprop-2-enenitrile

Uniqueness

3-(2-Chlorophenyl)-2-formylprop-2-enenitrile is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. The ortho position of the chlorine atom can lead to steric hindrance, affecting the compound’s chemical behavior and biological activity .

Properties

CAS No.

825638-07-1

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-formylprop-2-enenitrile

InChI

InChI=1S/C10H6ClNO/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-5,7H

InChI Key

OAARSSVKTVIMMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C(C=O)C#N)Cl

Origin of Product

United States

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